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molecular formula C10H8O3 B8738634 6-Methoxybenzofuran-3-carbaldehyde

6-Methoxybenzofuran-3-carbaldehyde

Cat. No. B8738634
M. Wt: 176.17 g/mol
InChI Key: LQLYPJOERRBWGH-UHFFFAOYSA-N
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Patent
US07456289B2

Procedure details

NaIO4 (0.204 g, 1.12 mmol) was added to 1-(6-methoxy-benzofuran-3-yl)-ethane-1,2-diol (0.180 g, 1.196 mmol) in THF (50 mL) and water (1 mL) with stirring. The mixture was stirred overnight at room temperature under N2. Water (10 mL) was added, and the mixture was concentrated to half its volume and extracted with EtOAc. The organic layer was washed with brine and water, dried over anhyd. MgSO4, and evaporated to give a residue, which was purified on a silica gel column eluting with EtOAc/hexane (1:10) to give 6-methoxybenzofuran-3-carbaldehyde (0.110 g, 73%).
[Compound]
Name
NaIO4
Quantity
0.204 g
Type
reactant
Reaction Step One
Name
1-(6-methoxy-benzofuran-3-yl)-ethane-1,2-diol
Quantity
0.18 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:15]=[CH:14][C:6]2[C:7]([CH:10]([OH:13])CO)=[CH:8][O:9][C:5]=2[CH:4]=1>C1COCC1.O>[CH3:1][O:2][C:3]1[CH:15]=[CH:14][C:6]2[C:7]([CH:10]=[O:13])=[CH:8][O:9][C:5]=2[CH:4]=1

Inputs

Step One
Name
NaIO4
Quantity
0.204 g
Type
reactant
Smiles
Name
1-(6-methoxy-benzofuran-3-yl)-ethane-1,2-diol
Quantity
0.18 g
Type
reactant
Smiles
COC1=CC2=C(C(=CO2)C(CO)O)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred overnight at room temperature under N2
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated to half its volume
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with brine and water
CUSTOM
Type
CUSTOM
Details
dried over anhyd
CUSTOM
Type
CUSTOM
Details
MgSO4, and evaporated
CUSTOM
Type
CUSTOM
Details
to give a residue, which
CUSTOM
Type
CUSTOM
Details
was purified on a silica gel column
WASH
Type
WASH
Details
eluting with EtOAc/hexane (1:10)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC2=C(C(=CO2)C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.11 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 52.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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